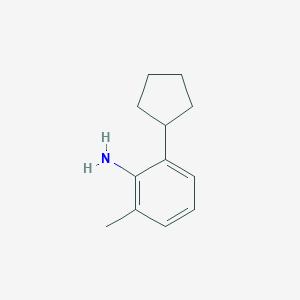

2-Cyclopentyl-6-methylaniline

Description

Chemical Structure and Steric Hindrance

The defining feature of 2-Cyclopentyl-6-methylaniline is the presence of two different alkyl groups (cyclopentyl and methyl) ortho to the amino group on the benzene (B151609) ring. This substitution pattern creates significant steric bulk around the nitrogen atom. This steric hindrance is a key determinant of its reactivity, influencing how it interacts with other molecules. For instance, the bulky groups can protect the reactive amine center or dictate the stereochemical outcome of reactions in which it participates. In coordination chemistry, this steric profile is instrumental in creating specific ligand-metal geometries, which is crucial for catalytic activity. semanticscholar.orgrsc.org

Physicochemical Properties

The physical and chemical properties of 2-Cyclopentyl-6-methylaniline are summarized in the table below. These properties are essential for its handling, purification, and application in various reaction conditions.

| Property | Value |

| CAS Number | 216231-36-8 |

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| Appearance | Liquid |

| Boiling Point | 124-126 °C (at 10 mmHg) |

| Density | 0.979 g/mL |

This table presents a summary of key physicochemical properties for 2-Cyclopentyl-6-methylaniline.

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 2-Cyclopentyl-6-methylaniline. The following table outlines typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 7.00-6.70 (m, 3H, Ar-H), 3.70 (br s, 2H, NH₂), 2.90 (p, 1H, CH-cyclopentyl), 2.20 (s, 3H, CH₃), 2.00-1.40 (m, 8H, cyclopentyl-CH₂) |

| ¹³C NMR | 144.5, 128.5, 126.8, 122.0, 118.4, 40.8, 34.2, 26.5, 18.2 |

This table provides representative ¹H and ¹³C NMR chemical shifts for 2-Cyclopentyl-6-methylaniline, which are crucial for its structural confirmation.

Structure

3D Structure

Properties

CAS No. |

127560-39-8 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-cyclopentyl-6-methylaniline |

InChI |

InChI=1S/C12H17N/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7,13H2,1H3 |

InChI Key |

ONBOBMWVGLBMBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCCC2)N |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Cyclopentyl 6 Methylaniline

Fundamental Reaction Pathways of Aromatic Amines with Steric Hindrance

Aromatic amines are a cornerstone of organic synthesis, primarily due to the nucleophilic character of the nitrogen atom and the activating effect of the amino group on the aromatic ring towards electrophilic substitution. However, the introduction of bulky substituents at the ortho positions, as seen in 2-Cyclopentyl-6-methylaniline, significantly modulates these inherent reactivities. This phenomenon, often referred to as the "ortho effect," can lead to altered reaction rates and regioselectivity compared to unhindered anilines.

The primary reaction pathways for sterically hindered aromatic amines include:

Reactions at the Nitrogen Center: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. However, steric hindrance around the amino group can impede its ability to act as a nucleophile or a base. youtube.com The accessibility of this lone pair is a critical determinant for reactions such as alkylation, acylation, and condensation.

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho-, para-directing group in EAS reactions. nih.govgoogle.com This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate. nih.gov In sterically hindered anilines, the bulky ortho-substituents can block the ortho positions, leading to a preference for substitution at the para position. libretexts.org In some cases, the steric bulk can also twist the amino group out of the plane of the aromatic ring, reducing the resonance effect and thus deactivating the ring towards EAS. acs.org

Oxidation Reactions: Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and polymeric compounds. The steric hindrance in compounds like 2-Cyclopentyl-6-methylaniline can influence the course of these oxidation reactions.

Influence of Ortho-Cyclopentyl and Methyl Groups on Reactivity

The specific nature of the ortho-substituents in 2-Cyclopentyl-6-methylaniline, a cyclopentyl and a methyl group, exerts a profound influence on its reactivity.

The cyclopentyl group , being a bulky secondary alkyl group, provides significant steric shielding to one of the ortho positions and the amino group. This steric bulk can:

Hinder the approach of reagents to the nitrogen atom, thereby reducing its nucleophilicity and basicity.

Direct electrophilic aromatic substitution preferentially to the less hindered para position. youtube.comnumberanalytics.com

Potentially influence the conformation of the molecule, affecting the alignment of the amino group's lone pair with the aromatic π-system.

The combined steric hindrance of the cyclopentyl and methyl groups makes 2-Cyclopentyl-6-methylaniline a sterically demanding substrate. This can be advantageous in certain applications where selective reaction at a less hindered position is desired or where the stabilization of reactive intermediates is required.

Derivatization Reactions and Strategic Functional Group Transformations

The unique reactivity profile of 2-Cyclopentyl-6-methylaniline allows for a range of derivatization reactions, which are crucial for the synthesis of more complex molecules.

Electrophilic Aromatic Substitution Reactions

Despite the steric hindrance, the aromatic ring of 2-Cyclopentyl-6-methylaniline can undergo electrophilic aromatic substitution, primarily at the para position due to the directing effect of the amino group and the steric blocking of the ortho positions.

The bromination of anilines is a classic example of electrophilic aromatic substitution. In the case of unhindered anilines, the reaction with bromine water is often rapid and can lead to polysubstitution. google.com For sterically hindered anilines like 2,6-dialkylanilines, the reaction can be more controlled.

For 2-Cyclopentyl-6-methylaniline, bromination is expected to occur selectively at the para-position (position 4) to yield 4-bromo-2-cyclopentyl-6-methylaniline. The bulky ortho substituents prevent reaction at positions 3 and 5. A patent for the preparation of 4-chloro-2,6-dialkylanilines describes the chlorination of the corresponding 2,6-dialkylaniline ammonium (B1175870) salts, indicating that halogenation at the para position is a feasible transformation for such sterically hindered systems. google.com

Table 1: Predicted Outcome of Electrophilic Bromination of 2-Cyclopentyl-6-methylaniline

| Reactant | Reagent | Expected Major Product |

| 2-Cyclopentyl-6-methylaniline | Br₂ | 4-Bromo-2-cyclopentyl-6-methylaniline |

Note: This prediction is based on established principles of electrophilic aromatic substitution for sterically hindered anilines.

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom of 2-Cyclopentyl-6-methylaniline, despite its steric hindrance, can act as a nucleophile, particularly after deprotonation. A Chinese patent describes the reaction of 2-chloro-6-methylaniline (B140736) with sodium hydride to form the corresponding anilide, which then participates in a nucleophilic substitution reaction. google.com This suggests that 2-Cyclopentyl-6-methylaniline can undergo similar reactions. For instance, it can be N-alkylated or N-acylated under appropriate conditions, likely requiring a strong base to generate the more nucleophilic anilide.

Table 2: Plausible Nucleophilic Substitution Reactions at the Nitrogen of 2-Cyclopentyl-6-methylaniline

| Reaction Type | Reagents | Plausible Product |

| N-Alkylation | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | N-Alkyl-2-cyclopentyl-6-methylaniline |

| N-Acylation | 1. Strong Base (e.g., NaH)2. Acyl Chloride (RCOCl) | N-Acyl-2-cyclopentyl-6-methylaniline |

Note: These are plausible reactions based on the reactivity of analogous sterically hindered anilines.

Condensation Reactions leading to Schiff Bases and Imines

The condensation of primary amines with aldehydes and ketones to form Schiff bases (imines) is a fundamental reaction in organic chemistry. acs.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. acs.org For sterically hindered anilines, this reaction can be slower due to the reduced accessibility of the nitrogen lone pair. However, the formation of imines from hindered anilines is still a viable and important transformation, often catalyzed by acid.

The reaction of 2-Cyclopentyl-6-methylaniline with an aldehyde or ketone would lead to the formation of the corresponding N-substituted imine. The steric bulk around the nitrogen atom in the resulting imine can contribute to its stability and influence its subsequent reactivity.

Table 3: Representative Condensation Reactions of 2-Cyclopentyl-6-methylaniline

| Carbonyl Compound | Product Type | General Product Structure |

| Aldehyde (R-CHO) | Aldimine (Schiff Base) | 2-Cyclopentyl-6-methyl-N-(alkylidene)aniline |

| Ketone (R₂C=O) | Ketimine (Schiff Base) | 2-Cyclopentyl-6-methyl-N-(dialkylidene)aniline |

Note: The specific reaction conditions (e.g., catalyst, solvent, temperature) would need to be optimized to achieve good yields due to the steric hindrance of the aniline (B41778).

Heterocyclic Annulation and Cyclization Reactions (e.g., Triazole Formation)

The steric hindrance imposed by the cyclopentyl and methyl groups flanking the amine functionality in 2-Cyclopentyl-6-methylaniline is expected to play a significant role in its cyclization and annulation reactions.

One of the most prominent methods for forming five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. For instance, the formation of 1,2,3-triazoles can be achieved through the reaction of an azide (B81097) with an alkyne, a reaction often catalyzed by copper(I) species. researchgate.net In a hypothetical scenario, 2-Cyclopentyl-6-methylaniline could be a precursor to an azide derivative, which would then undergo cycloaddition. The reaction would likely proceed through a six-membered metallacycle intermediate when catalyzed. researchgate.net

The general mechanism for such a copper-catalyzed azide-alkyne cycloaddition (CuAAC) involves the formation of a copper acetylide, which then reacts with the azide. The steric bulk on the aniline ring might influence the rate of this reaction and the regioselectivity of the resulting triazole.

Another important class of reactions involves the dearomative functionalization of N-heterocycles. sioc-journal.cn While 2-Cyclopentyl-6-methylaniline itself is not a heterocycle, it can be used as a building block in the synthesis of more complex heterocyclic systems. For example, it could be a component in domino Heck-anionic capture sequences to build spiro-pyrrolidine-oxindole scaffolds, which are present in various pharmaceutical candidates. sioc-journal.cn

A representative, though hypothetical, reaction scheme for the formation of a triazole derivative from a precursor derived from 2-Cyclopentyl-6-methylaniline is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| (2-Cyclopentyl-6-methylphenyl)azide | Phenylacetylene | CuSO₄ | 1-(2-Cyclopentyl-6-methylphenyl)-4-phenyl-1H-1,2,3-triazole |

Metalation and Transmetalation Processes

The presence of the acidic N-H proton and the potential for C-H activation on the aromatic ring makes 2-Cyclopentyl-6-methylaniline a candidate for metalation reactions. Directed metalation, where a functional group directs a metal to a specific position, is a powerful tool in organic synthesis. The amino group in 2-Cyclopentyl-6-methylaniline could direct lithiation to the ortho position, although the existing methyl group already occupies one of these positions.

Transmetalation, the exchange of a metal between two organometallic species, is a key step in many cross-coupling reactions. A lithiated or boronic acid derivative of 2-Cyclopentyl-6-methylaniline could undergo transmetalation with a palladium or copper catalyst, which is a crucial step in reactions like Suzuki or Buchwald-Hartwig aminations. The bulky cyclopentyl and methyl groups would likely influence the rate and efficiency of this process.

Mechanistic Elucidation of Reactions Involving 2-Cyclopentyl-6-methylaniline

Understanding the reaction mechanisms involving 2-Cyclopentyl-6-methylaniline is key to optimizing reaction conditions and predicting product outcomes. The following sections discuss the expected kinetic profiles and the nature of intermediates and transition states in reactions where this compound is a substrate.

Reaction Kinetics and Rate Determining Steps

In a typical palladium-catalyzed amination reaction, the catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. The oxidative addition of an aryl halide to a palladium(0) complex is often the rate-determining step. However, with a sterically hindered amine like 2-Cyclopentyl-6-methylaniline, the reductive elimination step, where the C-N bond is formed and the product is released from the metal center, could become rate-limiting due to the steric clash between the bulky aniline and the other ligands on the palladium.

A hypothetical kinetic study of a palladium-catalyzed amination with 2-Cyclopentyl-6-methylaniline might reveal the following relationships:

| Parameter Varied | Effect on Reaction Rate | Implication for Rate-Determining Step |

| Aryl Halide Concentration | First-order dependence | Oxidative addition is likely rate-determining. |

| Amine Concentration | Zero-order dependence | Amine coordination is not rate-limiting. |

| Catalyst Concentration | First-order dependence | The catalytic species is involved in the rate-determining step. |

The electronic nature of the substituents on the aryl halide can also influence the reaction rate. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. nih.gov

Identification of Intermediates and Transition States

The identification of intermediates and the characterization of transition states are crucial for a detailed understanding of a reaction mechanism. While direct observation of these species is often challenging, their existence and structure can be inferred from kinetic data, computational studies, and by analogy to well-studied systems.

In palladium-catalyzed reactions involving 2-Cyclopentyl-6-methylaniline, several key intermediates are expected. After oxidative addition of an aryl halide to a Pd(0) complex, a Pd(II) intermediate is formed. Subsequent reaction with the amine would lead to a palladium-amido complex. The steric bulk of the 2-cyclopentyl-6-methylphenyl group would influence the geometry and stability of this intermediate.

The transition states in these reactions are high-energy structures that represent the energy barrier between reactants and products. For the reductive elimination step, the transition state would involve the incipient formation of the C-N bond. The steric repulsion between the bulky aniline derivative and the other ligands on the palladium center would raise the energy of this transition state, potentially making this step rate-limiting.

A summary of expected intermediates and transition states in a palladium-catalyzed amination is provided below:

| Step | Intermediate/Transition State | Key Features |

| Oxidative Addition | Pd(II)-aryl-halide complex | Trigonal bipyramidal or square planar geometry. |

| Amine Coordination | Pd(II)-amido complex | Steric interactions between the aniline and other ligands. |

| Reductive Elimination | [Ar-Pd-N(R)R']‡ | Three-centered transition state with partial C-N bond formation. |

Historical Context and Research Evolution

The Emergence of Sterically Hindered Anilines in Chemistry

The field of sterically hindered anilines has grown out of the need for kinetic stabilization of reactive chemical species. rsc.org The introduction of bulky substituents ortho to the amino group provides a steric shield, which can prevent unwanted side reactions or stabilize unusual oxidation states in metal complexes. rsc.orgmdpi.com This principle has been fundamental in advancing main-group chemistry and homogeneous catalysis. rsc.org Early work often focused on simpler alkyl groups, but research has progressively moved towards more complex and demanding structures to fine-tune the electronic and steric properties of resulting molecules. semanticscholar.orgchemsrc.com

Key Research Milestones and Future Directions

A significant milestone in this area was the development of practical synthetic methods to access these complex anilines, which were previously difficult to prepare. researchgate.netrsc.org Research has shown that ligands based on anilines like 2-Cyclopentyl-6-methylaniline can be used to create highly active catalysts. semanticscholar.org Future research is likely to focus on designing new catalysts with even greater control over polymer architecture. There is also a continuous drive to develop more efficient and sustainable synthetic routes to these valuable building blocks, potentially utilizing greener solvents and more atom-economical reactions. researchgate.netrsc.org The strategic use of such hindered anilines remains a key objective in developing next-generation catalysts and materials. semanticscholar.org

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Cyclopentyl 6 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

High-resolution ¹H NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of protons within a molecule. For 2-Cyclopentyl-6-methylaniline, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the methyl group protons, the amine protons, and the protons of the cyclopentyl ring. researchgate.netchemicalbook.comchemicalbook.com The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating nature of the amino and methyl groups, as well as the steric hindrance they impose. The integration of these signals confirms the number of protons in each distinct environment. Spin-spin coupling patterns, such as doublets and triplets, reveal the connectivity between adjacent protons, aiding in the assignment of specific resonances to their respective positions in the molecule. youtube.comyoutube.com

Table 1: Representative ¹H NMR Spectral Data for 2-Cyclopentyl-6-methylaniline Derivatives

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-(3-Cyclopentyl-1H-1,2,4-triazol-5-yl)-6-methylaniline mdpi.com | Cyclopentyl H-1 | 3.10-3.34 | m |

| Cyclopentyl H-2,2,3,3,4,4,5,5 | 1.13-2.12 | m | |

| CH₃ | 2.16 | s | |

| NH₂ | 5.97/6.37 | s | |

| Aromatic H-4 | 6.45-6.55 | m | |

| Aromatic H-5 | 6.92/6.98 | d (J=6.8 Hz) | |

| Aromatic H-3 | 7.54/7.84 | d (J=6.8 Hz) | |

| NH | 13.40/13.52 | s |

Note: Data presented is for a derivative to illustrate typical chemical shifts and multiplicities. The exact values for 2-Cyclopentyl-6-methylaniline may vary. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. J-coupling constants are given in Hertz (Hz).

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in 2-Cyclopentyl-6-methylaniline and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum. researchgate.neteurjchem.com The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its local electronic environment. For instance, the aromatic carbons resonate in a characteristic downfield region, while the sp³ hybridized carbons of the methyl and cyclopentyl groups appear at higher fields. spectrabase.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, simplifying spectral assignment. researchgate.net In derivatives, the presence of additional functional groups can cause significant shifts in the positions of adjacent carbon signals, providing valuable structural information. nih.gov

Table 2: Illustrative ¹³C NMR Spectral Data for a Derivative of 2-Cyclopentyl-6-methylaniline

| Compound | Carbon Type | Chemical Shift (δ, ppm) |

|---|---|---|

| N-benzoyl-N′-tribromophenylthiourea (I) eurjchem.com | C=O | 167.4 |

| C=S | 178.9 | |

| Aromatic C | 127.5 - 137.9 | |

| 4-nitrobenzoyl-N′-tribromophenylthiourea (II) eurjchem.com | C=O | 167.1 |

| C=S | 179.5 | |

| Aromatic C | 124.2 - 149.9 |

Note: This table shows data for related N-aroyl-N′-phenylthioureas to exemplify the chemical shift ranges for different carbon types. The specific shifts for 2-Cyclopentyl-6-methylaniline would differ.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of proton networks within the molecule, such as the protons on the cyclopentyl ring and their relationship to adjacent protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the ¹H and ¹³C spectra and simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). libretexts.org This is particularly useful for connecting different structural fragments, for example, linking the cyclopentyl group to the aniline (B41778) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. ic.ac.uk This is crucial for determining the three-dimensional structure and preferred conformation of the molecule, especially the relative orientation of the cyclopentyl and methyl substituents on the aniline ring. ic.ac.uk

The rotation around the C-N bond in substituted anilines can be hindered, leading to the existence of different conformations or even atropisomers. d-nb.inforesearchgate.net Variable Temperature (VT) NMR spectroscopy is a key technique to study these dynamic processes. csic.esnumberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal. d-nb.inforesearchgate.net Analyzing these changes allows for the determination of the energy barriers to rotation and provides insights into the conformational flexibility of 2-Cyclopentyl-6-methylaniline and its derivatives. csic.es

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sakfupm.edu.saelsevier.comedinst.com Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific groups in 2-Cyclopentyl-6-methylaniline.

N-H Stretching: The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and cyclopentyl groups appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically found around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration for aromatic amines is usually observed in the 1250-1360 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially for the carbon backbone and the cyclopentyl ring vibrations. ksu.edu.sanepjol.info The combination of IR and Raman spectra provides a unique "vibrational fingerprint" for the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in 2-Cyclopentyl-6-methylaniline

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Bending (Scissoring) | 1590 - 1650 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Cyclopentyl, Methyl) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1360 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

In the mass spectrometer, molecules are ionized, often by electron impact (EI), to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number, unless there is an odd number of nitrogen atoms in a fragment. libretexts.org

The molecular ion is often energetically unstable and can fragment into smaller, more stable ions. chemguide.co.uklibretexts.org The fragmentation pattern is a unique characteristic of the molecule's structure. For 2-Cyclopentyl-6-methylaniline, key fragmentation pathways would likely involve:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of a cyclopentyl radical to form a stable ion.

Loss of a Methyl Group: Cleavage of the methyl group from the aromatic ring.

Fragmentation of the Cyclopentyl Ring: The cyclopentyl ring can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org

High-resolution mass spectrometry (HRMS) can determine the m/z value with very high accuracy, which allows for the calculation of the elemental formula of the molecular ion and its fragments, further confirming the identity of the compound.

Table 4: Predicted Key Fragmentation Ions in the Mass Spectrum of 2-Cyclopentyl-6-methylaniline

| Ion | Fragmentation Process |

|---|---|

| [M]⁺• | Molecular Ion |

| [M - C₅H₉]⁺ | Loss of cyclopentyl radical (alpha-cleavage) |

| [M - CH₃]⁺ | Loss of methyl radical |

| C₅H₉⁺ | Cyclopentyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 2-Cyclopentyl-6-methylaniline and its derivatives. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS allows for the calculation of the molecular formula, distinguishing between compounds with the same nominal mass. This technique is frequently used to confirm the successful synthesis of new derivatives. nih.gov For instance, in the synthesis of various amide derivatives, HRMS is a standard method for characterization, providing definitive evidence of the target compound's formation. nih.gov

Research findings often present HRMS data as a validation of the chemical structure. The high accuracy of the mass measurement provides strong confidence in the assigned molecular formula.

Table 1: Representative HRMS Data for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Calculated m/z | [Example Value] |

| Measured m/z | [Example Value] |

| Mass Accuracy (ppm) | < 5 ppm |

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation

Coupled or hyphenated techniques, which combine a separation method with mass spectrometry, are powerful for both purity assessment and identity confirmation of 2-Cyclopentyl-6-methylaniline and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) merges the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis of mass spectrometry. chemyx.com This is particularly useful for analyzing complex mixtures, identifying impurities, and quantifying the main component. chemyx.com The liquid chromatography step separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. chemyx.com LC-MS/MS, a more advanced version, offers enhanced selectivity and specificity, making it a robust tool for confirmation. fao.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital coupled technique, especially suitable for volatile and thermally stable compounds like aniline derivatives. d-nb.info In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. fao.org This method provides both the retention time from the GC and the mass spectrum from the MS, which together offer a high degree of certainty in compound identification. fao.orgd-nb.info Studies comparing GC-MS and LC-MS for the analysis of aniline derivatives have shown that both techniques are effective, with the choice often depending on the specific properties of the analytes and the matrix. d-nb.info For instance, GC-MS/MS can offer a tenfold increase in sensitivity compared to single quadrupole GC/MS. d-nb.info The combination of these techniques is often employed in metabolomics studies to achieve comprehensive coverage of metabolites. nih.gov

Table 2: Comparison of Coupled Techniques for Analysis of Anilines

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| LC-MS | Separates non-volatile compounds in liquid phase before mass analysis. chemyx.com | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High specificity with MS/MS. chemyx.comfao.org | Purity determination, impurity profiling, quantitative analysis. fao.org |

| GC-MS | Separates volatile compounds in gas phase before mass analysis. fao.org | Excellent separation efficiency for volatile compounds. Provides definitive evidence of identity. fao.org | Identification of volatile derivatives and impurities. d-nb.info |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and crystal packing. americanpharmaceuticalreview.comuha.fr This technique is crucial for understanding the supramolecular chemistry of 2-Cyclopentyl-6-methylaniline derivatives. rsc.org

In a typical XRD experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to generate an electron density map, from which the crystal structure can be solved and refined. americanpharmaceuticalreview.com For compounds where suitable single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) can be employed, often in conjunction with other techniques like solid-state NMR and computational modeling, to determine the crystal structure. rsc.orgamericanpharmaceuticalreview.com

The data obtained from XRD analysis is fundamental for establishing structure-property relationships and understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound. rsc.org

Table 3: Key Information Obtained from X-ray Diffraction

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Fundamental for defining the crystal system. |

| Space Group | Describes the symmetry elements of the crystal. | Provides insight into the packing arrangement of molecules. |

| Atomic Coordinates | The x, y, and z positions of each atom within the unit cell. | Allows for the complete determination of the molecular structure. drawellanalytical.com |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. | Confirms the connectivity and geometry of the molecule. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of 2-Cyclopentyl-6-methylaniline or its derivatives. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound. This technique is often used alongside spectroscopic methods to provide a complete and unambiguous characterization of the molecule.

Table 4: Example of Elemental Analysis Data

| Element | Theoretical % | Experimental % | Deviation |

|---|---|---|---|

| Carbon (C) | [Example Value] | [Example Value] | < 0.4% |

| Hydrogen (H) | [Example Value] | [Example Value] | < 0.4% |

Computational and Theoretical Investigations of 2 Cyclopentyl 6 Methylaniline and Its Complexes

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the structures and energetic properties of molecules. physchemres.orgresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, paired with a basis set like 6-31G** or cc-pVQZ, which describes the atomic orbitals. scispace.commdpi.com

For 2-Cyclopentyl-6-methylaniline, DFT would be employed to find its most stable three-dimensional structure (the global minimum on the potential energy surface). This involves optimizing the bond lengths, bond angles, and dihedral angles. The bulky cyclopentyl and methyl groups ortho to the amine group create significant steric hindrance, which will influence the planarity of the amine group relative to the benzene (B151609) ring and the orientation of the alkyl substituents.

DFT calculations also yield key energetic data. The heat of formation, total energy, and relative energies of different isomers or conformers can be determined. In studies of aniline (B41778) derivatives, DFT has been successfully used to calculate these properties, showing good agreement with experimental data where available. physchemres.org For metal complexes involving ligands derived from 2-Cyclopentyl-6-methylaniline, DFT is crucial for calculating ligand binding energies, reaction enthalpies, and activation barriers for catalytic steps. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for 2-Cyclopentyl-6-methylaniline (Predicted via DFT) Note: This data is hypothetical, based on typical values for substituted anilines from DFT calculations, as specific literature values for this compound are not available.

| Parameter | Predicted Value (B3LYP/6-31G**) | Description |

| C-N Bond Length | ~1.41 Å | The bond connecting the nitrogen to the aromatic ring. |

| C-N-H Bond Angle | ~112° | Angle within the amine group. |

| N-H Bond Length | ~1.01 Å | The length of the bonds in the amine group. |

| Ring C-C Bond Lengths | ~1.39 - 1.40 Å | Aromatic carbon-carbon bonds. |

| Amino Group Pyramidalization | ~25-35° | The dihedral angle indicating how much the nitrogen atom is out of the plane of its substituents, influenced by steric hindrance. |

The flexibility of the cyclopentyl group and its rotation relative to the aniline ring, as well as the rotation of the N-H bonds, means that 2-Cyclopentyl-6-methylaniline can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. mdpi.com

Computational methods can map the potential energy surface by systematically changing specific dihedral angles (e.g., the angle defining the rotation of the C-C bond connecting the cyclopentyl ring to the phenyl ring) and calculating the energy at each step. scispace.com This process identifies low-energy conformers (local minima) and the transition states that connect them. scispace.com The energy difference between a minimum and a transition state is the rotational barrier. For N-aryl amides, which share features with substituted anilines, this approach has been used to quantify conformational rigidity. researchgate.net The steric clash between the cyclopentyl group, the methyl group, and the amine will likely result in significant rotational barriers, restricting the molecule to a few preferred conformations. mdpi.com

Table 2: Hypothetical Relative Energies and Rotational Barriers for 2-Cyclopentyl-6-methylaniline Conformers Note: This table is illustrative. Actual values would be determined by scanning the potential energy surface.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| A (Global Minimum) | 60° | 0.0 | 5.2 |

| Transition State 1 | 0° | 5.2 | - |

| B (Local Minimum) | -75° | 1.5 | 4.8 |

| Transition State 2 | -120° | 6.3 | - |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.comtaylorandfrancis.com

For 2-Cyclopentyl-6-methylaniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen lone pair, characteristic of its nucleophilic nature. The LUMO would be an antibonding π* orbital of the aromatic ring. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the electron-donating ability, while the energy of the LUMO (ELUMO) is related to the electron affinity. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net Substituents on an aniline ring significantly affect the FMO energies; electron-donating groups (like alkyls) raise the HOMO energy, making the molecule a better electron donor. rsc.orgrsc.org

Table 3: Illustrative Frontier Molecular Orbital Energies for Aniline and Substituted Derivatives Note: Values are representative and show general trends. They are not specific calculated values for 2-Cyclopentyl-6-methylaniline.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.5 | -0.3 | 5.2 |

| 2,6-Dimethylaniline | -5.2 | -0.1 | 5.1 |

| 2-Cyclopentyl-6-methylaniline (Expected) | ~ -5.1 | ~ -0.05 | ~ 5.05 |

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how conformations change in response to temperature and interactions with the environment (e.g., solvent). nih.govajchem-a.com

For 2-Cyclopentyl-6-methylaniline, an MD simulation would provide a comprehensive exploration of its accessible conformational space. nih.gov This is particularly useful for understanding the flexibility of the cyclopentyl ring and how its various puckered forms interconvert. When studying the molecule in a solvent, MD simulations can explicitly model the interactions between the aniline and solvent molecules, revealing information about solvation shells and hydrogen bonding dynamics. bohrium.com For a metal complex, MD can show how the ligand's conformation adapts upon binding and how it fluctuates while coordinated, which can be crucial for the accessibility of the catalytic active site. plos.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net After optimizing the geometry, a frequency calculation yields the energies of the normal vibrational modes. These calculated frequencies can be compared to experimental spectra to assign specific peaks to molecular motions, such as N-H stretches, C-N bends, or ring vibrations. For aniline and its derivatives, DFT has been widely used for this purpose. researchgate.netresearchgate.net

NMR Shielding: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. acdlabs.com The calculation, often using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, determines the magnetic shielding tensor for each nucleus. These values are then converted to chemical shifts by comparing them to a reference compound (e.g., tetramethylsilane). Accurate prediction often requires considering multiple low-energy conformers and averaging their predicted shifts, weighted by their Boltzmann population. github.io This would be essential for 2-Cyclopentyl-6-methylaniline due to its conformational flexibility.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table demonstrates the principle. Experimental data for 2-Cyclopentyl-6-methylaniline is not provided.

| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Typical Experimental Range (cm-1) |

| N-H Symmetric Stretch | ~3400 | 3350-3450 |

| N-H Asymmetric Stretch | ~3480 | 3450-3500 |

| Aromatic C-H Stretch | ~3050 | 3000-3100 |

| Aliphatic C-H Stretch | ~2950 | 2850-2960 |

| C-N Stretch | ~1280 | 1250-1340 |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

When 2-Cyclopentyl-6-methylaniline is used as a precursor for a ligand in a transition metal complex, computational modeling is a key tool for understanding the resulting catalyst's function. rsc.org DFT can be used to map out the entire energy profile of a catalytic cycle. researchgate.net

This involves:

Optimizing Reactants and Products: Determining the structures and energies of the starting materials and final products.

Locating Intermediates: Finding the structures of all stable species formed during the reaction.

Finding Transition States: Identifying the highest-energy point along the reaction coordinate between each step. The energy of the transition state determines the activation energy and thus the rate of that step.

By connecting all intermediates and transition states, a complete energy profile of the catalytic cycle is constructed. This allows researchers to identify the rate-determining step, understand the role of the ligand's steric and electronic properties in controlling activity and selectivity, and rationally design improved catalysts. nih.govresearchgate.net The bulky 2-cyclopentyl-6-methylphenyl group would be expected to create a specific steric pocket around the metal center, influencing which substrates can bind and how they approach the active site.

Structure Activity Relationship Sar Studies of 2 Cyclopentyl 6 Methylaniline Derivatives in Academic Contexts

Systematic Investigation of Substituent Effects on Reactivity and Catalytic Performance

Systematic modifications of the 2-Cyclopentyl-6-methylaniline scaffold have been instrumental in elucidating how different substituents influence the reactivity and catalytic efficiency of the resulting metal complexes. A notable area of investigation has been in the field of olefin polymerization.

Research into unsymmetrical N,N'-diiminoacenaphthene-nickel(II) bromide complexes, which incorporate a 2-cyclopentyl-6-methylaniline moiety, has demonstrated a clear correlation between the structure of the cycloalkyl substituent at the ortho position and the catalytic activity in ethylene (B1197577) polymerization. semanticscholar.org In a comparative study, a series of nickel complexes with varying cycloalkyl groups (cyclopentyl, cyclohexyl, and cyclooctyl) were synthesized and their performance in ethylene polymerization was evaluated. semanticscholar.org

The findings indicate that the size of the cycloalkyl group directly impacts the catalytic activity. The general trend observed was that complexes with larger cycloalkyl rings exhibited higher activity. Specifically, the catalytic activity followed the order: cyclooctyl > cyclopentyl > cyclohexyl. semanticscholar.org This suggests that the steric bulk and the conformation of the cycloalkyl group play a critical role in protecting the active catalytic center, thereby influencing the rate of polymerization and the properties of the resulting polyethylene (B3416737).

The introduction of additional substituents on the aniline (B41778) ring, such as a methyl group at the para-position, has also been explored. The resulting 2-cyclopentyl-4,6-dimethylaniline derivatives, when incorporated into similar nickel complexes (e.g., Ni5), also demonstrated high catalytic activity, further highlighting the tunability of these systems. semanticscholar.org The polymers produced using these catalysts ranged from moderately branched to hyperbranched polyethylenes, with their properties being dependent on the specific catalyst structure and polymerization temperature. semanticscholar.org

Table 1: Ethylene Polymerization Activity of Nickel(II) Complexes with 2-Cycloalkyl-6-methylaniline Derivatives. semanticscholar.org

| Pre-catalyst | N-Aryl Substituent | Activity (g PE mol⁻¹ (Ni) h⁻¹) |

|---|---|---|

| Ni1 | 2-cyclohexyl-6-methylphenyl | Lower |

| Ni2 | 2-cyclopentyl-6-methylphenyl | Intermediate |

| Ni3 | 2-cyclooctyl-6-methylphenyl | Higher |

| Ni4 | 2-cyclohexyl-4,6-dimethylphenyl | Lower |

| Ni5 | 2-cyclopentyl-4,6-dimethylphenyl | Intermediate |

| Ni6 | 2-cyclooctyl-4,6-dimethylphenyl | Highest |

Data presented is a qualitative representation of the relative activities.

Exploration of Stereochemical Attributes and their Implications for Asymmetric Induction

The stereochemical features of 2-Cyclopentyl-6-methylaniline derivatives are of paramount importance in the context of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The inherent chirality and conformational preferences of the cyclopentyl group, along with the substitution pattern on the aniline ring, can create a chiral environment around a metal center, which is essential for enantioselective transformations.

While direct studies focusing solely on the stereochemical implications of 2-cyclopentyl-6-methylaniline in asymmetric induction are not extensively detailed in the provided search results, the principles can be inferred from related systems and general knowledge of asymmetric catalysis. The development of chiral ligands is a cornerstone of asymmetric synthesis. For instance, novel routes to multifunctionalized chiral cyclopentyl- and cyclohexyl-amines have been developed, underscoring the interest in such chiral building blocks. researchgate.net

In the context of catalysis, the precise three-dimensional arrangement of the ligand around the metal atom dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer over the other. The envelope conformation of the cyclopentyl group in 2-cyclopentyl-6-methylaniline derivatives, as identified in crystallographic studies of their metal complexes, contributes to a specific and predictable steric environment. semanticscholar.org This defined stereochemistry is a key prerequisite for effective asymmetric induction.

Furthermore, the development of catalytic asymmetric reactions, such as the decarboxylative [4+2] cycloaddition employing a chiral Pd enolate, highlights the sophisticated strategies used to achieve high enantioselectivity. nih.gov While this particular study does not use a 2-cyclopentyl-6-methylaniline-based ligand, it exemplifies the importance of ligand design in controlling the stereochemical outcome of a reaction. The principles of creating a well-defined chiral pocket around the metal center are universal.

The synthesis of chiral catalysts often involves the use of enantiomerically pure starting materials or the resolution of racemic mixtures. The development of synthetic methods for chiral amines and their derivatives is therefore a critical area of research. The knowledge gained from structure-activity relationship studies, including the impact of substituents on reactivity and the stereochemical nature of the ligands, provides a rational basis for the design of new and more effective asymmetric catalysts.

Emerging Research Directions and Future Perspectives for 2 Cyclopentyl 6 Methylaniline

Novel Synthetic Applications and Methodologies

While 2-Cyclopentyl-6-methylaniline is often a starting material, research is also focused on novel methods for its synthesis and its use in creating complex molecular architectures.

Synthetic Methodologies: Historically, the synthesis of sterically hindered anilines involves multi-step processes. Current research aims to develop more efficient and greener routes. One established method involves the reaction of o-toluidine (B26562) with cyclopentene. chemsrc.com Another approach uses 2-ethyl-6-methylaniline (B166961) as a precursor, which undergoes a series of transformations including para-bromination, cyanation, and Sandmeyer hydroxylation to yield key intermediates. researchgate.net

Applications in Complex Molecule Synthesis: Beyond its own synthesis, 2-Cyclopentyl-6-methylaniline is a key fragment in the synthesis of advanced molecules. For instance, it is a precursor for creating [2-(3-Cyclopentyl-1H-1,2,4-triazol-5-yl)-6-methylaniline], a compound synthesized with a high yield of 85.8%. mdpi.com This triazole derivative was developed as part of a strategy to create molecular hybrids with potential biological activity. mdpi.comnih.gov The synthetic approach involves a "one-pot" reaction starting from 2-aminobenzonitriles or substituted 4-hydrazinoquinazolines, which undergo heterocyclization with carboxylic acid derivatives. nih.gov This methodology highlights the utility of 2-Cyclopentyl-6-methylaniline as a foundational scaffold for constructing intricate heterocyclic systems.

Development of New Catalytic Transformations

The primary application of 2-Cyclopentyl-6-methylaniline is in the field of catalysis, where it serves as a precursor to bulky ligands for transition metals. These ligands are instrumental in enhancing catalyst activity, stability, and selectivity.

Palladium and Nickel Catalysis: Ligands derived from 2-Cyclopentyl-6-methylaniline are particularly effective in palladium and nickel catalysis. For example, α-diimine palladium(II) complexes with cyclopentyl substituents have shown considerable activity (in the order of 10^5 g/(mol Pd·h)) in ethylene (B1197577) polymerization, producing highly branched polyethylene (B3416737) with high molecular weights (ranging from 160.8 to 511.9 kg/mol ). acs.org In one study, a Pd(II) complex featuring cyclopentyl groups (Pd1) demonstrated higher activity and produced polyethylene with greater molecular weight compared to a similar complex with cyclohexyl groups (Pd2) at a temperature of 30 °C. acs.org

Similarly, unsymmetrical N,N'-diiminoacenaphthene-nickel(II) bromide complexes incorporating a 2-cyclopentyl-6-methylphenyl group have been synthesized and characterized. semanticscholar.org When activated, these nickel precatalysts are highly active for ethylene polymerization, with activities reaching up to 17.45 × 10^6 g of polyethylene per mole of Nickel per hour (g PE mol-1 (Ni) h-1). semanticscholar.org The catalytic activity was found to correlate with the size of the cycloalkyl substituent, with cyclopentyl-substituted catalysts showing higher activity than cyclohexyl-substituted ones in some cases. semanticscholar.org

Below is a data table comparing the performance of catalysts derived from 2-Cyclopentyl-6-methylaniline in ethylene polymerization.

| Catalyst Type | Metal Center | Co-catalyst | Activity (10^6 g PE mol-1 M-1 h-1) | Polymer Molecular Weight ( g/mol ) | Polymer Properties |

| α-diimine | Pd(II) | NaBArF | ~0.1 | 160,800 - 511,900 | Highly Branched |

| N,N'-diiminoacenaphthene | Ni(II) | EASC or MMAO | up to 17.45 | 214,000 - 668,000 | Moderately to Hyperbranched |

Data sourced from multiple studies. acs.orgsemanticscholar.org Activities and polymer properties are dependent on specific reaction conditions such as temperature and pressure.

Integration with Advanced Spectroscopic and In Situ Characterization Techniques

Understanding how catalysts function at a molecular level is crucial for designing better ones. The integration of advanced spectroscopic techniques allows researchers to study catalytic processes in real-time (in situ). rsc.orgeolss.net

For catalysts derived from 2-Cyclopentyl-6-methylaniline, techniques like X-ray crystallography are used to determine the precise three-dimensional structure of the metal complexes. semanticscholar.org For instance, the molecular structures of several nickel(II) bromide complexes have been determined, revealing distorted tetrahedral geometries. semanticscholar.org These studies confirmed that the cyclopentyl group adopts an "envelope" conformation within the ligand structure, which directly influences the steric environment around the metal center. semanticscholar.org

In situ spectroscopic methods, such as NMR, FTIR, and UV-vis, are employed to monitor the catalyst's activation, the formation of active species, and potential deactivation pathways under actual reaction conditions. rsc.orgeolss.netrsc.org This detailed mechanistic insight allows for the rational design of more robust and efficient catalysts by correlating the ligand's structure, including the conformation of the cyclopentyl group, with catalytic performance. eolss.net

Computational Design and Predictive Modeling of Next-Generation Derivatives

Computational chemistry has become an indispensable tool for accelerating catalyst development. Density Functional Theory (DFT) and other modeling techniques are used to predict the properties and reactivity of new catalyst derivatives before they are synthesized in the lab.

For ligands derived from 2-Cyclopentyl-6-methylaniline, computational modeling can:

Predict Catalyst Geometry: Calculate the stable conformations of the ligand and the resulting metal complex, which is crucial for understanding steric effects.

Elucidate Reaction Mechanisms: Model the entire catalytic cycle, identifying transition states and reaction intermediates to understand the factors controlling activity and selectivity.

Design Novel Ligands: Systematically modify the structure of the aniline (B41778) in silico (e.g., by changing the cycloalkyl group or adding other substituents) and predict how these changes will affect catalytic performance. This allows for the pre-screening of numerous potential candidates, saving significant experimental time and resources.

Recent studies have used DFT calculations to rationalize the diastereoselectivity observed in reactions catalyzed by related systems, demonstrating the predictive power of these methods. diva-portal.org Combining theoretical simulations with experimental results provides a powerful approach to understanding structure-activity relationships and guiding the design of next-generation catalysts based on the 2-cyclopentyl-6-methylaniline scaffold. rsc.org

Potential in Interdisciplinary Research Fields

The unique properties of 2-Cyclopentyl-6-methylaniline and its derivatives create opportunities in various interdisciplinary fields.

Organometallic Chemistry: This field is the foundation for the catalytic applications mentioned earlier. uomustansiriyah.edu.iqmsu.edu Research in organometallic chemistry focuses on the synthesis, structure, and bonding of novel metal complexes. uomustansiriyah.edu.iq The 2-cyclopentyl-6-methylphenyl ligand is of fundamental interest for exploring how its specific steric and electronic profile influences coordination geometry, metal-ligand bond strengths, and the reactivity of the resulting organometallic compounds. semanticscholar.orgmsu.edulibretexts.org The study of these complexes contributes to a deeper understanding of fundamental chemical principles. msu.edu

Polymer Science: As detailed in section 8.2, a major application of catalysts derived from 2-Cyclopentyl-6-methylaniline is in ethylene polymerization. acs.orgsemanticscholar.org The resulting polyethylenes exhibit a range of properties from moderately branched to hyperbranched, with melting points as low as 44.2 °C. semanticscholar.org These materials can have good elastic recovery properties, making them interesting for applications as thermoplastic elastomers. semanticscholar.org Future research will likely focus on fine-tuning the polymer architecture by modifying the catalyst structure and polymerization conditions to produce materials with tailored mechanical and thermal properties for specific applications in advanced materials and polymer science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclopentyl-6-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted anilines like 2-Cyclopentyl-6-methylaniline typically involves nucleophilic aromatic substitution or reductive amination. For example, cyclopentyl groups can be introduced via Friedel-Crafts alkylation using cyclopentyl halides under Lewis acid catalysis. Reaction parameters such as temperature (e.g., maintaining <50°C to avoid side reactions), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., AlCl₃ vs. FeCl₃) critically impact regioselectivity and yield . Preliminary optimization should include DOE (Design of Experiments) to map variable interactions.

Q. Which spectroscopic techniques are most effective for characterizing 2-Cyclopentyl-6-methylaniline?

- Methodological Answer : A combination of NMR (¹H/¹³C), IR, and GC-MS is recommended. NMR can confirm substitution patterns (e.g., cyclopentyl proton splitting at δ 1.5–2.5 ppm and methyl group integration at δ 2.3 ppm). IR identifies amine N-H stretches (~3400 cm⁻¹). GC-MS with electron ionization (EI) provides molecular ion peaks (e.g., m/z 189 for C₁₂H₁₇N) and fragmentation patterns for structural validation. Cross-referencing with databases like SciFinder ensures consistency with reported analogs .

Q. What safety protocols are essential when handling 2-Cyclopentyl-6-methylaniline in laboratory settings?

- Methodological Answer : Due to the compound’s aromatic amine structure, which may pose toxicity risks (similar to 2-Chloro-6-methylaniline ), researchers should:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store in amber glass under inert gas to prevent oxidation.

- Implement spill containment measures (e.g., absorbent pads for liquids).

- Monitor air quality using OSHA-approved sensors for amine vapors.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Cyclopentyl-6-methylaniline in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For instance, the cyclopentyl group’s steric bulk may deactivate the ortho position, directing EAS to the para position relative to the methyl group. Solvent effects can be modeled using COSMO-RS. Validate predictions experimentally via nitration or bromination followed by HPLC analysis .

Q. What strategies resolve discrepancies in reported solubility or stability data for 2-Cyclopentyl-6-methylaniline?

- Methodological Answer : Contradictory data often arise from solvent purity or measurement techniques. Conduct controlled solubility tests in anhydrous vs. hydrated solvents (e.g., ethanol, hexane) using gravimetric analysis. Stability studies under varying pH (2–12) and UV exposure can identify degradation pathways. Cross-validate with accelerated aging experiments (40°C/75% RH) and LC-MS to track byproducts .

Q. How does the steric environment of the cyclopentyl group influence catalytic activity in coordination complexes?

- Methodological Answer : Synthesize transition metal complexes (e.g., Pd or Cu) with 2-Cyclopentyl-6-methylaniline as a ligand. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against less bulky analogs. X-ray crystallography and cyclic voltammetry can correlate ligand geometry with redox potentials and turnover frequencies. Steric parameters (e.g., Tolman cone angles) should be calculated to quantify spatial effects .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the biological activity of 2-Cyclopentyl-6-methylaniline derivatives?

- Methodological Answer : Use a tiered approach:

In silico screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase inhibitors).

In vitro assays : Dose-response curves (IC₅₀) in cell lines, with controls for cytotoxicity (MTT assay).

Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to measure half-life.

Ensure reproducibility by triplicate runs and statistical validation (e.g., ANOVA for p < 0.05) .

Q. What statistical methods are appropriate for analyzing kinetic data in 2-Cyclopentyl-6-methylaniline synthesis?

- Methodological Answer : Non-linear regression (e.g., Arrhenius equation for temperature dependence) and multivariate analysis (PCA or PLS) to deconvolute variable interactions. For time-resolved studies, use pseudo-first/second-order kinetic models. Report confidence intervals (95%) and residuals to assess fit quality .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.